molecular formula C16H14N2S2 B4595710 4-(allylthio)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

4-(allylthio)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

Cat. No.: B4595710
M. Wt: 298.4 g/mol
InChI Key: ZBSATRKHKGINSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(allylthio)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C16H14N2S2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.05984080 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalytic Applications

The synthesis of thieno[2,3-d]pyrimidine derivatives, including compounds similar to 4-(allylthio)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine, has been extensively studied due to their broad applicability in medicinal and pharmaceutical industries. These compounds serve as key precursors for the development of various bioactive molecules due to their synthetic versatility and bioavailability. Recent advancements have utilized hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to facilitate the synthesis of these compounds through one-pot multicomponent reactions. This approach not only enhances the efficiency of the synthesis process but also contributes to the development of lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials Development

Thieno[2,3-d]pyrimidine derivatives are being explored for their potential in the development of optoelectronic materials. The integration of such compounds into π-extended conjugated systems has shown significant promise for creating novel materials for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Research in this area focuses on luminescent small molecules and chelate compounds that include a thieno[2,3-d]pyrimidine ring, highlighting the applications related to photo- and electroluminescence. The exploration of these compounds for optoelectronic applications demonstrates the versatility of thieno[2,3-d]pyrimidine derivatives beyond their pharmaceutical applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anti-Inflammatory and Pharmacological Activities

The investigation into the anti-inflammatory activities of pyrimidine derivatives, including those similar to this compound, has shown that these compounds exhibit potent effects by inhibiting the expression and activities of key inflammatory mediators. The diverse pharmacological activities of pyrimidine derivatives, attributed to their structural versatility, have led to significant interest in their development as anti-inflammatory agents. This research contributes to a better understanding of the structure-activity relationships of pyrimidine derivatives and offers potential directions for the synthesis of novel analogs with enhanced anti-inflammatory activities and minimized toxicity (Rashid et al., 2021).

Properties

IUPAC Name

5-(4-methylphenyl)-4-prop-2-enylsulfanylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S2/c1-3-8-19-15-14-13(9-20-16(14)18-10-17-15)12-6-4-11(2)5-7-12/h3-7,9-10H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSATRKHKGINSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(allylthio)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
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4-(allylthio)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
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4-(allylthio)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.